![molecular formula C6H5N3O2 B13041037 2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)
2-Aminofuro[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminofuro[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and furan ring system, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofuro[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method utilizes microwave-assisted synthesis, where 2-amino-nicotinonitriles react with carbonyl compounds in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
2-Aminofuro[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted furo[2,3-d]pyrimidines.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
作用機序
The mechanism of action of 2-Aminofuro[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth or the elimination of bacterial infections . The compound’s ability to interact with various biological pathways makes it a versatile agent in medicinal chemistry.
類似化合物との比較
2-Aminofuro[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
2-Aminopyrrolo[2,3-d]pyrimidin-4(1H)-one: This compound has a similar fused ring system but with a pyrrole ring instead of a furan ring.
2-Aminothiazolo[2,3-d]pyrimidin-4(1H)-one: This compound contains a thiazole ring and is known for its antimicrobial properties.
The uniqueness of this compound lies in its furan ring, which imparts distinct chemical properties and biological activities compared to its analogs.
特性
分子式 |
C6H5N3O2 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
2-amino-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O2/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H3,7,8,9,10) |
InChIキー |
PVTIXLGKSHTATQ-UHFFFAOYSA-N |
正規SMILES |
C1=COC2=C1C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


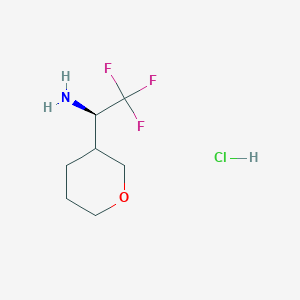

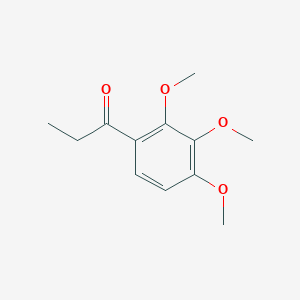


![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)
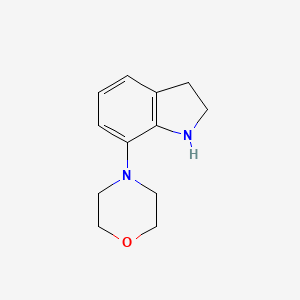

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)
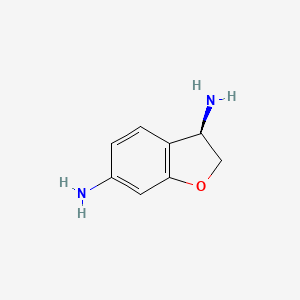
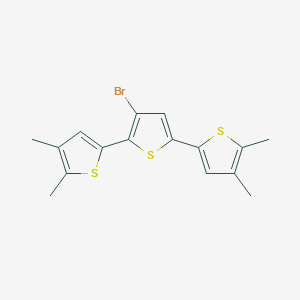
![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)

